1-(1-Methylpiperazin-2-YL)ethan-1-one
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Overview
Description
- It belongs to the class of aryl ketones and contains a piperazine ring.
- The compound is a solid with a melting point of 99 - 102°C .
- Its IUPAC name is 1-[4-(4-methyl-1-piperazinyl)phenyl]ethanone .
1-(1-Methylpiperazin-2-YL)ethan-1-one: is an organic compound with the chemical formula .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves various methods. One common approach is the reaction of with or its derivatives.
Reaction Conditions: The reaction typically occurs under reflux conditions in an appropriate solvent (e.g., ethanol or acetonitrile).
Industrial Production: While specific industrial production methods are not widely documented, laboratory-scale synthesis is well-established.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The primary product of these reactions is the modified ketone or alcohol.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its versatile reactivity.
Biology: Investigated for potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: May serve as a lead compound for drug development.
Industry: Employed in the synthesis of other compounds.
Mechanism of Action
- The exact mechanism of action for this compound depends on its specific application.
- It may interact with cellular receptors, enzymes, or other biomolecules.
- Further research is needed to elucidate its precise targets and pathways.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: Highlight its distinct features compared to similar compounds.
Remember that further research and experimentation are essential to fully explore the compound’s properties and applications
Properties
Molecular Formula |
C7H14N2O |
---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
1-(1-methylpiperazin-2-yl)ethanone |
InChI |
InChI=1S/C7H14N2O/c1-6(10)7-5-8-3-4-9(7)2/h7-8H,3-5H2,1-2H3 |
InChI Key |
SXDBFKYUONCAAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CNCCN1C |
Origin of Product |
United States |
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